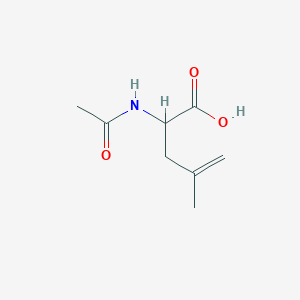

2-Acetamido-4-methylpent-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

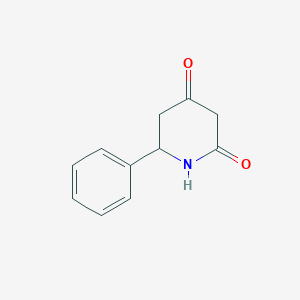

The synthesis of compounds structurally related to 2-acetamido-4-methylpent-4-enoic acid involves complex chemical processes. For instance, the stereoselective synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid derivatives from known lactones, which are available from L- and D-glutamic acid, showcases the intricate methods used to produce similar compounds (Herdeis & Lütsch, 1993).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a compound. Techniques such as mass spectrometry, NMR (nuclear magnetic resonance), and X-ray crystallography are often employed to elucidate the structure of molecules like 2-acetamido-4-methylpent-4-enoic acid and its derivatives. These studies help in understanding the compound's stereochemistry and electronic configuration, which are crucial for its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 2-acetamido-4-methylpent-4-enoic acid derivatives highlight their reactivity and potential applications. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the oxidative capabilities of related compounds. These reactions are indicative of the compound's utility in synthetic chemistry and potential applications in developing novel materials or pharmaceuticals (Mercadante et al., 2013).

Applications De Recherche Scientifique

Advanced Oxidation Processes (AOPs) for Compound Degradation

Advanced oxidation processes have been studied for the degradation of acetaminophen (ACT), a compound that shares functional groups with 2-Acetamido-4-methylpent-4-enoic acid. These studies highlight the generation of various by-products, pathways, and the environmental implications of such degradation processes. The application of AOPs indicates a growing interest in understanding the fate of complex organic molecules in aquatic environments and their potential toxicity to ecosystems (Qutob et al., 2022).

Environmental Impact of Herbicides

The environmental fate and impact of herbicides like 2,4-Dichlorophenoxyacetic acid have been reviewed, showing concerns over their presence in ecosystems due to potential lethal effects on non-target organisms. These studies underline the importance of assessing the environmental behavior of chemical compounds and their degradation products to ensure ecological safety (Islam et al., 2017).

Sorption and Removal of Chemical Compounds

Research on the sorption behavior of phenoxy herbicides to soil and organic matter highlights the mechanisms that control the mobility and persistence of such compounds in the environment. This information is crucial for developing strategies to mitigate the environmental impact of organic pollutants, including strategies for their removal from water sources (Werner et al., 2012).

Chemical Modification and Application Potential

The modification of biopolymers, such as xylan, through chemical reactions to produce ethers and esters with specific functional properties, provides a basis for understanding the broader context of chemical transformations and their potential applications in various industries, including pharmaceuticals and environmental remediation (Petzold-Welcke et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-acetamido-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBXANFRXWKOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557496 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-methylpent-4-enoic acid | |

CAS RN |

87325-65-3 |

Source

|

| Record name | N-Acetyl-4-methylidenenorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)